4-((2-Chloroethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate
Overview
Description
4-((2-Chloroethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate group, a butynyl chain, and chlorinated phenyl and ethyl groups. Its chemical properties and reactivity make it a subject of interest for researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloroethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate typically involves multiple steps:
Formation of the Carbamate Group: This step involves the reaction of 3-chlorophenyl isocyanate with an appropriate alcohol or amine to form the carbamate group.
Introduction of the Butynyl Chain: The butynyl chain can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Attachment of the 2-Chloroethyl Group: This step involves the alkylation of the intermediate compound with 2-chloroethylamine under basic conditions to introduce the 2-chloroethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloroethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbamate group to an amine.
Substitution: The chlorinated groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Amines or alcohols resulting from the reduction of the carbamate group.
Substituted Derivatives: Compounds with new functional groups replacing the chlorinated groups.
Scientific Research Applications
Chemistry
In chemistry, 4-((2-Chloroethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((2-Chloroethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The butynyl chain and chlorinated groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-((2-Chloroethyl)methylamino)-2-butynyl N-phenylcarbamate: Similar structure but lacks the chlorinated phenyl group.
4-((2-Chloroethyl)methylamino)-2-butynyl N-(4-chlorophenyl)carbamate: Similar structure with a different position of the chlorine atom on the phenyl ring.
4-((2-Chloroethyl)methylamino)-2-butynyl N-(2-chlorophenyl)carbamate: Similar structure with the chlorine atom in a different position on the phenyl ring.
Uniqueness
4-((2-Chloroethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms and the combination of functional groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[2-chloroethyl(methyl)amino]but-2-ynyl N-(3-chlorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-18(9-7-15)8-2-3-10-20-14(19)17-13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJSBXOPWFLIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC#CCOC(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123567-33-9 (oxalate) | |
Record name | BR 383 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123567328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10924541 | |
Record name | 4-[(2-Chloroethyl)(methyl)amino]but-2-yn-1-yl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123567-32-8 | |
Record name | BR 383 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123567328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2-Chloroethyl)(methyl)amino]but-2-yn-1-yl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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